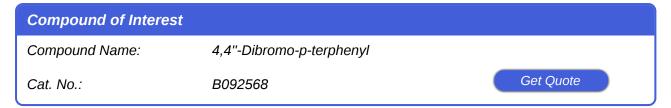


# Spectroscopic Profile of 4,4"-Dibromo-pterphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4"-Dibromo-p-terphenyl**, a key building block in organic electronics and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **4,4"-Dibromo-p-terphenyl**, facilitating easy reference and comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.65	d	8.5	4H, Aromatic protons ortho to the central benzene ring
7.55	d	8.5	4H, Aromatic protons meta to the central benzene ring
7.45	S	-	4H, Aromatic protons of the central benzene ring

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
140.1	C-1', C-4' (ipso-carbons of the central ring)
139.0	C-1", C-1" (ipso-carbons of the outer rings)
132.1	C-3", C-5", C-3"", C-5"" (CH ortho to C-Br)
128.9	C-2", C-6", C-2"", C-6"" (CH meta to C-Br)
127.6	C-2', C-3', C-5', C-6' (CH of the central ring)
121.7	C-4", C-4"' (C-Br)

## **Infrared (IR) Spectroscopy**



Wavenumber (cm⁻¹)	Intensity	Assignment
3030	Medium	Aromatic C-H stretch
1485	Strong	Aromatic C=C stretch
1070	Strong	C-Br stretch
820	Strong	p-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
388	100	[M] <sup>+</sup> (molecular ion with <sup>79</sup> Br, <sup>81</sup> Br)
386	50	[M] <sup>+</sup> (molecular ion with <sup>79</sup> Br,
390	50	[M] <sup>+</sup> (molecular ion with <sup>81</sup> Br, <sup>81</sup> Br)
308	40	[M-Br]+
228	20	[M-2Br]+
152	30	[C12H8] <sup>+</sup>

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A solution of **4,4"-Dibromo-p-terphenyl** is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.







Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

For solid-state analysis, a small amount of **4,4"-Dibromo-p-terphenyl** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

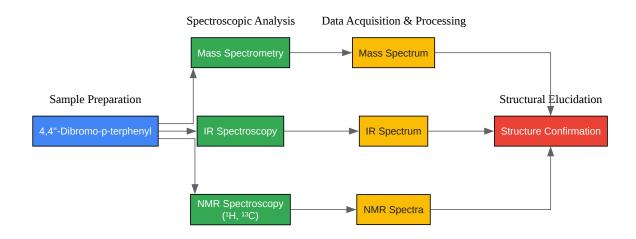
Mass Spectrometry (MS):

Mass spectra are typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,4"-Dibromo-p-terphenyl**.





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A generalized workflow for spectroscopic analysis.

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